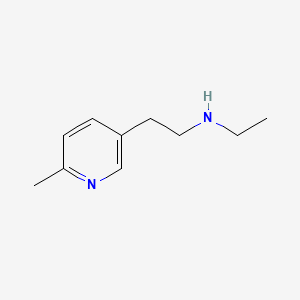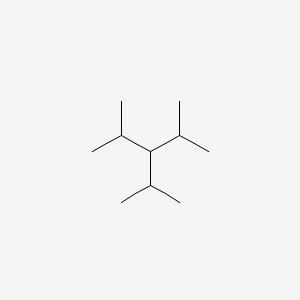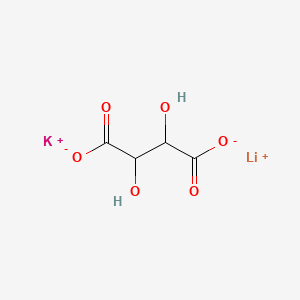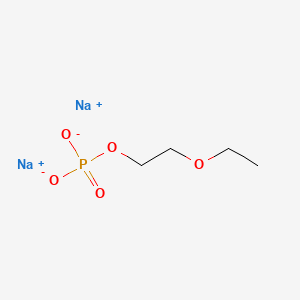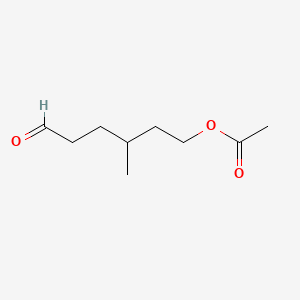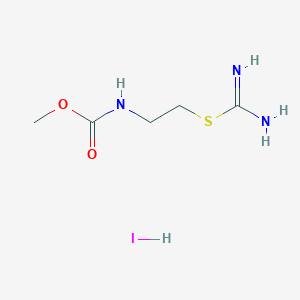![molecular formula C28H14 B12654020 octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene CAS No. 191-23-1](/img/structure/B12654020.png)
octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octacyclo[1410114,2602,1403,1105,10017,22023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene is a complex polycyclic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene typically involves multi-step organic reactions. These reactions often include cyclization processes, where smaller cyclic compounds are fused together under specific conditions. Common reagents used in these synthetic routes include strong acids or bases, catalysts, and solvents that facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve large-scale chemical reactors where the reaction conditions can be precisely controlled. This includes maintaining optimal temperatures, pressures, and concentrations of reactants to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygen-containing functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of saturated hydrocarbons.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can occur under various conditions depending on the substituents involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or hydrogen gas, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield epoxides or ketones, while reduction reactions may produce alkanes or other saturated hydrocarbons.
Applications De Recherche Scientifique
Octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic hydrocarbons and their reactions.
Biology: Its interactions with biological molecules can provide insights into the behavior of similar natural compounds.
Industry: It may be used in the development of new materials with unique properties, such as high stability or specific electronic characteristics.
Mécanisme D'action
The mechanism by which octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene exerts its effects involves its interaction with molecular targets through various pathways. These interactions can include binding to specific receptors or enzymes, altering their activity, and influencing cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-2,2,4,5-tetrol
- 5,11,17,23-Tetra-sec-butylpentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-25,26,27,28-tetrol
- 25,26,27,28-Tetrahydroxy-2,8,14,20-tetrathiapentacyclo[19.3.1.1~3,7~.1~9,13~.1~15,19~]octacosa-1(25),3(28),4,6,9(27),10,12,15(26),16,18,21,23-dodecaene-5,11,17,23-tetrasulfonic acid
Uniqueness
What sets octacyclo[1410114,2602,1403,1105,10017,22023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene apart from these similar compounds is its unique arrangement of fused rings and double bonds, which confer distinct chemical properties and reactivity
Propriétés
Numéro CAS |
191-23-1 |
|---|---|
Formule moléculaire |
C28H14 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene |
InChI |
InChI=1S/C28H14/c1-3-7-19-17(5-1)21-11-9-15-14-24-20-8-4-2-6-18(20)22-12-10-16-13-23(19)27(21)25(15)26(16)28(22)24/h1-14H |
Clé InChI |
YDVDZLWGXFXBRR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C2=CC5=C6C4=C(C=C3)C=C7C6=C(C=C5)C8=CC=CC=C87 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


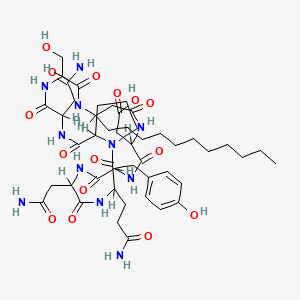
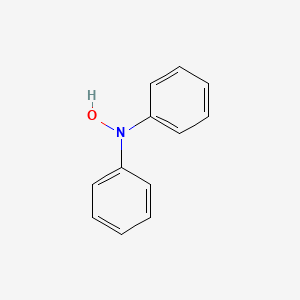
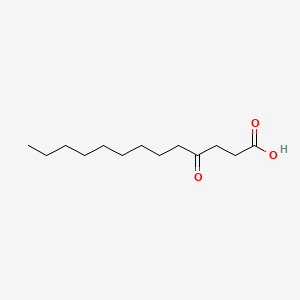


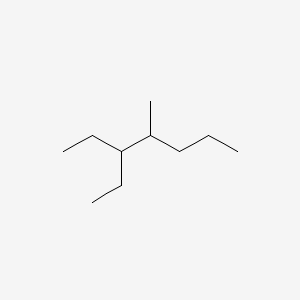
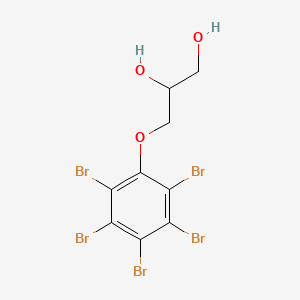
![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
